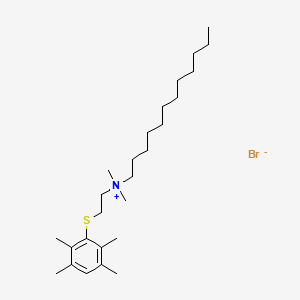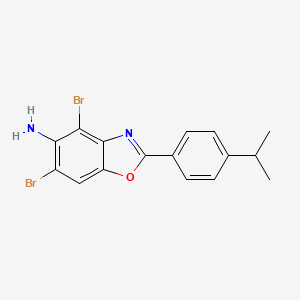
4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This specific compound is characterized by the presence of two bromine atoms, an isopropylphenyl group, and an amine group attached to the benzoxazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps:
Bromination: The starting material, 2-(4-isopropylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The dibrominated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group at the 5-position of the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
4,6-Dibromo-2-phenyl-1,3-benzoxazole: Similar structure but lacks the isopropyl group.
4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable subject of study in various research fields.
特性
CAS番号 |
637302-99-9 |
|---|---|
分子式 |
C16H14Br2N2O |
分子量 |
410.10 g/mol |
IUPAC名 |
4,6-dibromo-2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C16H14Br2N2O/c1-8(2)9-3-5-10(6-4-9)16-20-15-12(21-16)7-11(17)14(19)13(15)18/h3-8H,19H2,1-2H3 |
InChIキー |
PHWHEXUSISKNNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


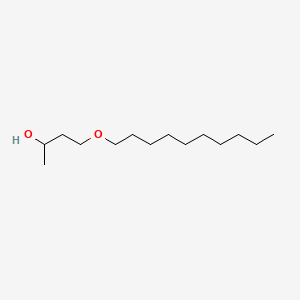

![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)

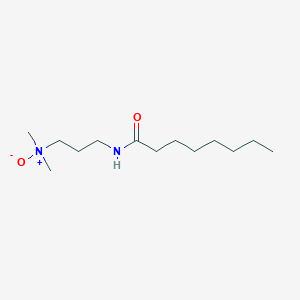

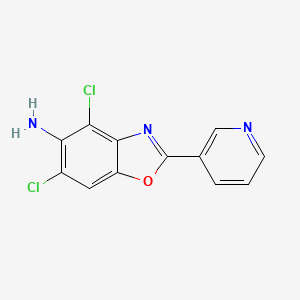
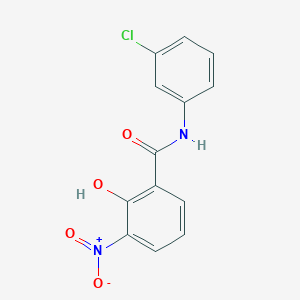

![Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate](/img/structure/B13802075.png)

